(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Catalog No.
S12796390
CAS No.
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl...

Product Name

(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

IUPAC Name

17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3

InChI Key

ZNWOYQVXPIEQRC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

The compound (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with the molecular formula C22H34O2C_{22}H_{34}O_2 and a molecular weight of 330.52 g/mol. This compound features multiple stereocenters and a unique cyclopenta[a]phenanthrene structure that contributes to its biological activity and potential applications in medicinal chemistry.

Typical for steroid-like structures. These reactions may include:

  • Hydroxylation: Addition of hydroxyl groups at various positions.
  • Oxidation: Conversion of alcohols to ketones or aldehydes.
  • Reduction: Reduction of carbonyl groups to alcohols.
  • Esterification: Reaction with acids to form esters.

These reactions can be utilized for synthesizing derivatives that may exhibit altered biological activities.

Research indicates that compounds similar to this structure exhibit significant biological activities, including:

  • Hormonal Activity: It may act as a corticosteroid hormone receptor agonist, influencing inflammatory responses and immune system regulation .
  • Anticancer Properties: Similar compounds have shown potential in inhibiting cancer cell proliferation and migration .
  • Metabolic Effects: The compound could influence lipid metabolism and glucose homeostasis due to its structural similarity to steroid hormones.

Several synthesis methods can be employed for creating this compound:

  • Total Synthesis from Steroidal Precursors: Utilizing multi-step synthetic routes starting from simpler steroidal frameworks.
  • Semi-synthetic Approaches: Modifying naturally occurring steroids through selective functional group transformations.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to obtain the desired stereochemistry at specific centers.

Each method varies in complexity and yield but aims to preserve the intricate stereochemistry of the target compound.

The primary applications of this compound include:

  • Pharmaceutical Development: As a potential drug candidate for treating inflammatory diseases or certain cancers.
  • Biochemical Research: Serving as a tool in studies related to steroid hormone action and cellular signaling pathways.
  • Cosmetic Industry: Potential use in formulations aimed at skin health due to its hormonal activity.

Studies on the interactions of this compound with biological macromolecules are essential for understanding its mechanism of action. Key areas of investigation include:

  • Receptor Binding Affinity: Determining how effectively the compound binds to corticosteroid receptors compared to known agonists.
  • Cellular Uptake Mechanisms: Understanding how the compound is absorbed by cells and its subsequent effects on cellular pathways.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems and its potential metabolites' effects.

Several compounds share structural or functional similarities with (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one. Here are some notable examples:

Compound NameStructureUnique Features
PrednicarbateC21H32O2A corticosteroid with anti-inflammatory properties .
DexamethasoneC22H29FO5A potent synthetic glucocorticoid used in various inflammatory conditions .
BetamethasoneC22H29FO5Similar structure but with different anti-inflammatory potency .

These compounds exhibit varying degrees of biological activity and therapeutic applications but share core structural elements that define their functionality. The uniqueness of (8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its specific stereochemistry and potential for selective receptor interactions.

The cyclopenta[a]phenanthrene system forms the foundational architecture of steroids, characterized by three fused cyclohexane rings and one cyclopentane ring. This tetracyclic framework, known as the gonane nucleus, serves as the parent structure for all steroids, including cholesterol, bile acids, and hormones like testosterone and cortisol. The compound retains this core but introduces critical modifications:

  • A 1-hydroxy-2-propyl group at position C17, introducing both hydrophilicity and stereochemical complexity.
  • Methyl groups at C10 and C13, common in many steroids, which influence membrane interactions and receptor binding.
  • A ketone group at C3, a feature shared with progesterone and other steroid hormones.

These substitutions alter the molecule’s polarity and three-dimensional conformation, potentially enabling unique interactions with lipid bilayers or proteins. For instance, molecular dynamics simulations of similar steroids have shown that hydroxyl and ketone groups critically affect insertion depth and orientation within membranes by forming hydrogen bonds with lipid head groups. The stereochemical configuration (8S,9S,10R,13S,14S,17R) further dictates spatial arrangements, akin to how 5α- and 5β-gonane isomers exhibit distinct biological activities.

Structural Comparison to Classical Steroids

FeatureGonane NucleusTarget Compound
Core StructureTetracyclic (3 cyclohexane + 1 cyclopentane)Same
C17 SubstituentVariable (e.g., side chain in cholesterol)(S)-1-hydroxy-2-propyl group
C3 Functional GroupNone (fully saturated)Ketone
Methyl GroupsC10 and C13 (in most steroids)C10 and C13 methyl

Historical Context of Cyclopenta[a]phenanthrene Research

The study of cyclopenta[a]phenanthrene derivatives is inextricably linked to the history of steroid chemistry. Early work in the 19th century by Adolf Windaus and Heinrich Wieland elucidated cholesterol’s structure, revealing the gonane nucleus as a common motif. By the mid-20th century, synthetic efforts focused on modifying this core to develop therapeutic agents. For example, the introduction of hydroxyl groups at C17 in progesterone analogs led to corticosteroids like cortisone, revolutionizing anti-inflammatory treatments.

Recent advances in synthetic chemistry, such as the three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene, have expanded access to structurally complex polycyclic systems. These methods emphasize ring contraction and functional group interconversion—strategies that could theoretically apply to the synthesis of the target compound. However, its specific stereochemical demands (e.g., the (S)-configuration at C17) pose challenges reminiscent of early steroid synthesis, where controlling chirality required innovative catalytic approaches.

Biological Relevance of Dodecahydrocyclopenta[a]phenanthrenone Scaffolds

The dodecahydrocyclopenta[a]phenanthrenone scaffold’s biological relevance stems from its structural mimicry of endogenous steroids. Key considerations include:

Membrane Interactions

Steroids like progesterone and cortisone alter membrane fluidity by intercalating into lipid bilayers, a process governed by their hydrophobicity and functional groups. The target compound’s hydroxypropyl group may enhance hydrogen bonding with phospholipid head groups, akin to pregnenolone’s hydroxyl-mediated membrane interactions. Molecular dynamics studies suggest that such substituents stabilize vertical orientations within bilayers, positioning the ketone group near the membrane surface for potential receptor engagement.

Synthetic Versatility

Polycyclic systems like this scaffold are prized in drug discovery for their ability to display multiple functional groups in spatially defined arrangements. For instance, the rigid tetracyclic core could serve as a platform for attaching moieties targeting enzymes or receptors, leveraging its inherent stability and bioavailability.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

330.255880323 g/mol

Monoisotopic Mass

330.255880323 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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